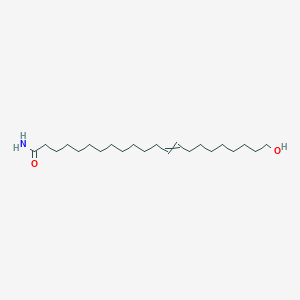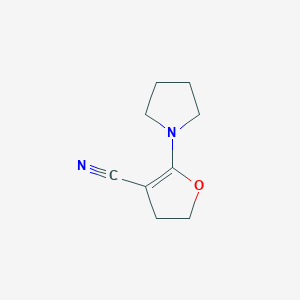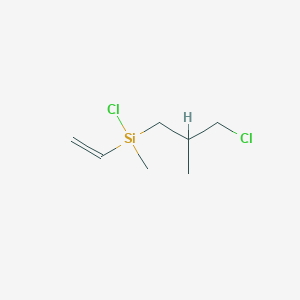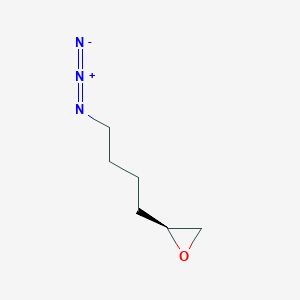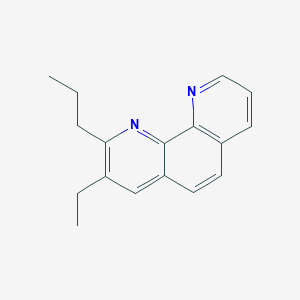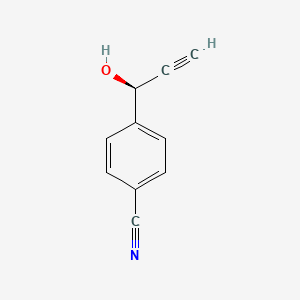
(S)-4-Cyano-alpha-ethynylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Cyano-alpha-ethynylbenzyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzyl group, which is further substituted with a cyano group (-CN) and an ethynyl group (-C≡CH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyano-alpha-ethynylbenzyl alcohol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone. For instance, the reaction of phenylmagnesium bromide with 4-cyano-1-butyne followed by hydrolysis can yield the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration of an alkyne followed by oxidation. This method is particularly useful for achieving anti-Markovnikov addition, which is essential for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Cyano-alpha-ethynylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogenation with a palladium catalyst or LiAlH4.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products
Oxidation: Formation of 4-cyano-alpha-ethynylbenzaldehyde or 4-cyano-alpha-ethynylbenzophenone.
Reduction: Formation of 4-amino-alpha-ethynylbenzyl alcohol.
Substitution: Formation of 4-cyano-alpha-ethynylbenzyl chloride or bromide.
Aplicaciones Científicas De Investigación
(S)-4-Cyano-alpha-ethynylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-4-Cyano-alpha-ethynylbenzyl alcohol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyano-alpha-ethynylbenzyl chloride
- 4-Cyano-alpha-ethynylbenzyl bromide
- 4-Amino-alpha-ethynylbenzyl alcohol
Uniqueness
(S)-4-Cyano-alpha-ethynylbenzyl alcohol is unique due to the presence of both a cyano group and an ethynyl group on the benzyl alcohol framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
179248-86-3 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-[(1S)-1-hydroxyprop-2-ynyl]benzonitrile |
InChI |
InChI=1S/C10H7NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-6,10,12H/t10-/m0/s1 |
Clave InChI |
JYVHGWRYMPXZHU-JTQLQIEISA-N |
SMILES isomérico |
C#C[C@@H](C1=CC=C(C=C1)C#N)O |
SMILES canónico |
C#CC(C1=CC=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
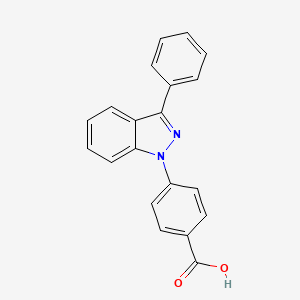
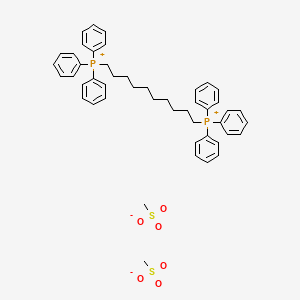
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)



